3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c17-10-4-1-3-9(7-10)15(20)18-12-8-11-13(19)5-2-6-14(11)22-16(12)21/h1,3-4,7-8H,2,5-6H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFYFZIDBMZTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-amino-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs
Chromene Carboxamide Derivatives
A library of 55 chromene carboxamide derivatives was synthesized via a one-pot three-step method involving 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and N-substituted cyanacetamides . Unlike the target compound, these analogs feature diverse N-substituents (e.g., alkyl, aryl) on the carboxamide group. For example:
- N-Aryl derivatives : Increased aromaticity may enhance π-π stacking interactions in biological systems, a feature absent in the chloro-substituted target compound.
Table 1. Key Structural Differences in Chromene Carboxamides
Heterocyclic Modifications
- Pyrano-Pyridine Analogs: The compound 3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide (CAS 341966-11-8) replaces the chromene’s cyclohexene ring with a pyridine-containing system . This modification introduces nitrogen into the heterocycle, altering electronic properties and hydrogen-bonding capabilities.
Metal Complexes
3-Chloro-N-(dialkylcarbamothioyl)benzamide derivatives form nickel and copper complexes with distorted square planar geometries (e.g., [Ni(C24H28Cl2N4O2S2)]) . While these complexes share the 3-chlorobenzamide group, the thioamide and metal coordination sites differentiate their chemical behavior, such as redox activity and ligand-exchange kinetics.
Physicochemical and Structural Properties
- Crystallography: The nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide crystallizes in a monoclinic system (Space group P2₁/c) with a distorted square planar geometry . In contrast, the target compound’s chromene core likely adopts a planar 2-pyrone conformation, as seen in related chromene derivatives .
- Solubility: The chloro substituent on the benzamide group may reduce aqueous solubility compared to non-halogenated analogs but improve lipid membrane permeability.
Biological Activity
3-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 317.73 g/mol. The structure features a chromene core fused with a benzamide group, which contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | 3-Chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide |
| CAS Number | 339009-26-6 |
| Molecular Formula | C16H12ClNO4 |
| Molecular Weight | 317.73 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, the compound can effectively reduce inflammation and oxidative stress.
Additionally, studies suggest that 3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide may modulate gene expression and protein function by interacting with DNA and other cellular proteins.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity by inhibiting cell proliferation in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through multiple mechanisms:
- Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle at various checkpoints.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Inhibition of Metastasis : By targeting specific signaling pathways involved in metastasis.
Anti-Inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of COX and LOX enzymes. This action leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that 3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations as low as 10 µM .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups .
Q & A
Q. What are the optimal synthetic routes for 3-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide, and how do reaction conditions influence yield?
A common synthetic approach involves cyclization of substituted chromene precursors. For example, ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate can be synthesized via base-catalyzed cyclization of ethyl acetoacetate and salicylaldehyde derivatives, followed by oxidation steps . Modifications include using ethanol as a solvent and piperidine as a catalyst, with reflux conditions (3 hours) achieving yields >70% in model chromene derivatives . Optimization of stoichiometry, temperature, and catalyst choice (e.g., acidic vs. basic conditions) significantly impacts purity and yield.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the chromene backbone and substituents. For example, the keto groups at positions 2 and 5 produce distinct carbonyl signals near 170–190 ppm in ¹³C NMR .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves the fused benzene-pyran ring system and confirms substituent positions. Software like SHELXL (via the SHELX suite) is widely used for refinement, particularly for handling anisotropic displacement parameters .
- Infrared (IR) Spectroscopy: Keto (C=O) and amide (N–H) stretches appear at 1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. Strategies include:
- Using SHELXL ’s restraints (e.g., SIMU, DELU) to model anisotropic displacement for disordered atoms .
- Employing WinGX for data integration and validation, which interfaces with SHELX and provides tools for detecting twinning (e.g., Hooft parameter analysis) .
- Cross-validating with spectroscopic For example, inconsistent C=O bond lengths in X-ray data should align with IR carbonyl frequencies .
Q. What computational approaches are used to study the compound’s interaction with biological targets?
- Molecular Docking: Software like AutoDock Vina models binding modes to enzymes (e.g., MurA in antibacterial studies) by simulating interactions between the chloro-benzamide moiety and active-site residues .
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The chloro substituent’s electron-withdrawing effect enhances electrophilicity at the amide group, influencing binding affinity .
- MD Simulations: Assess stability of ligand-protein complexes over time, focusing on hydrogen bonds between the chromen-2,5-dione core and conserved amino acids .
Q. How do structural modifications (e.g., halogen substitution, ring saturation) affect bioactivity?
- Chloro vs. Fluoro Substitution: Chlorine’s larger van der Waals radius improves hydrophobic interactions in enzyme pockets, as seen in analogues with IC₅₀ values <10 µM against cancer cell lines .
- Ring Saturation: Saturated 5,6,7,8-tetrahydrochromen derivatives exhibit enhanced conformational rigidity, improving selectivity for kinases compared to planar aromatic systems .
- Oxadiazole vs. Thiophene Moieties: Replacement with oxadiazole (e.g., in 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide) increases π-π stacking potential, boosting inhibition of DNA gyrase .
Data Contradiction Analysis
Q. How should conflicting results in biological assays (e.g., IC₅₀ variability) be addressed?
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, IC₅₀ values for chromene derivatives vary by >50% between adherent and suspension cultures .
- Solubility Controls: Use co-solvents like DMSO (<1% v/v) to avoid aggregation artifacts. Poor solubility (common in benzamide derivatives) may falsely reduce apparent activity .
- Metabolic Stability Testing: Hepatic microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the tetrahydrochromen ring), which may explain discrepancies between in vitro and in vivo data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
